4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide
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Overview
Description
4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is an aromatic compound with significant potential in various scientific fields. This compound is characterized by the presence of chloro, nitro, and tetrafluoroethoxy groups attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide typically involves multiple steps, starting with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the introduction of the tetrafluoroethoxy group through a nucleophilic substitution reaction. The final step involves the coupling of the substituted benzamide with 4-(1,1,2,2-tetrafluoroethoxy)aniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: 4-amino-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The tetrafluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzonitrile: Similar in structure but lacks the tetrafluoroethoxy group.
4-chloro-3-nitroaniline: Contains an amino group instead of the benzamide moiety.
4-chloro-3-nitrophenol: Contains a hydroxyl group instead of the benzamide moiety.
Uniqueness
4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct chemical properties and enhances its potential for various applications.
Properties
IUPAC Name |
4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4N2O4/c16-11-6-1-8(7-12(11)22(24)25)13(23)21-9-2-4-10(5-3-9)26-15(19,20)14(17)18/h1-7,14H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGESGYBRRPZYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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